molecular formula C10H11N3O B060821 4-Hydrazino-1-methylquinolin-2(1H)-one CAS No. 192633-21-9

4-Hydrazino-1-methylquinolin-2(1H)-one

Cat. No.: B060821
CAS No.: 192633-21-9
M. Wt: 189.21 g/mol
InChI Key: ZYSGUISDGDUDLK-UHFFFAOYSA-N
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Description

4-Hydrazino-1-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydrazino group at the 4-position and a methyl group at the 1-position of the quinoline ring, along with a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Oxidation: The keto group at the 2-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazino-1-methylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The hydrazino group may facilitate binding to these targets through hydrogen bonding and other interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinoquinoline: Lacks the methyl group at the 1-position.

    1-Methylquinolin-2(1H)-one: Lacks the hydrazino group at the 4-position.

    4-Aminoquinoline: Contains an amino group instead of a hydrazino group.

Uniqueness

4-Hydrazino-1-methylquinolin-2(1H)-one is unique due to the presence of both the hydrazino and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-hydrazinyl-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-9-5-3-2-4-7(9)8(12-11)6-10(13)14/h2-6,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSGUISDGDUDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373024
Record name 4-Hydrazino-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192633-21-9
Record name 4-Hydrazino-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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